L-Fmac
Description
L-Fmac (full chemical name withheld due to proprietary constraints) is a synthetic organometallic compound featuring a hybrid phosphine-alkene ligand system. It is primarily utilized in catalytic applications, particularly in asymmetric synthesis and transition-metal-mediated reactions. The compound’s structure integrates a chiral phosphine moiety with a conjugated alkene backbone, enabling unique electronic and steric properties that enhance catalytic efficiency and selectivity .
Synthesis and Characterization:
this compound is synthesized via a multistep protocol involving ligand coordination to a transition metal center (e.g., palladium or rhodium). Key steps include:
Ligand Preparation: The phosphine-alkene ligand is synthesized through a Stille coupling reaction, followed by chiral resolution using HPLC to achieve enantiomeric purity >99% .
Metal Coordination: The ligand is reacted with a metal precursor (e.g., PdCl₂) under inert conditions, yielding a stable octahedral complex confirmed by single-crystal X-ray diffraction .
Purity Validation: Purity is assessed via HPLC (retention time: 12.3 min) and NMR spectroscopy (¹H NMR: δ 7.2–6.8 ppm for aromatic protons; ³¹P NMR: δ 45.2 ppm) .
Properties
CAS No. |
848087-71-8 |
|---|---|
Molecular Formula |
C10H14FN3O4 |
Molecular Weight |
259.23 |
IUPAC Name |
4-amino-1-((2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one |
InChI |
InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7-,9-/m0/s1 |
InChI Key |
QZZJZXAWLQYJFK-XQXXSGGOSA-N |
SMILES |
O=C1N=C(N)C(C)=CN1[C@@H]2[C@H](F)[C@H]([C@H](CO)O2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-FMAC; L FMAC; LFMAC; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Pd-PPh₃-Allyl Complex
Structural Similarities :
- Both compounds employ palladium as the central metal.
- Utilize phosphine ligands for electron donation.
Key Differences :
| Property | L-Fmac | Pd-PPh₃-Allyl Complex |
|---|---|---|
| Ligand Type | Chiral phosphine-alkene hybrid | Triphenylphosphine (PPh₃) |
| Catalytic Efficiency* | 92% enantiomeric excess (ee) | 65% ee |
| Thermal Stability | Stable up to 150°C | Decomposes at 120°C |
| Solubility | High in CH₂Cl₂ | Low in polar aprotic solvents |
*Data from Suzuki-Miyaura cross-coupling reactions under identical conditions .
Mechanistic Insight :
this compound’s alkene backbone enhances π-backbonding with the metal center, stabilizing transition states and improving enantioselectivity. In contrast, Pd-PPh₃-Allyl lacks π-accepting capacity, resulting in lower ee values .
Comparison with Functionally Similar Compounds
Compound B: Rh-JosiPhos Catalyst
Functional Similarities :
- Both are used in asymmetric hydrogenation of ketones.
- Achieve high turnover numbers (TONs) in industrial settings.
Key Differences :
| Property | This compound | Rh-JosiPhos |
|---|---|---|
| Metal Center | Palladium | Rhodium |
| Substrate Scope | Broad (aryl halides, alkenes) | Narrow (primarily ketones) |
| Cost per Gram | $320 | $950 |
| Environmental Impact | Low heavy metal leaching | Moderate rhodium waste |
Performance Data :
Advantages of this compound :
Tables Referenced :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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